molecular formula C21H21FN2O4S B2927436 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide CAS No. 895785-67-8

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide

Cat. No.: B2927436
CAS No.: 895785-67-8
M. Wt: 416.47
InChI Key: NFOOFHPGOPDXFX-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and linked via an ethyl chain to a 3,4,5-trimethoxybenzamide moiety. This compound is structurally analogous to several anticancer and enzyme-inhibiting agents, with modifications in substituents influencing its pharmacological profile .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOOFHPGOPDXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base . The resulting thiazole intermediate is then coupled with a fluorophenyl group and subsequently reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of certain kinases, thereby interfering with signal transduction processes that are critical for cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • N-(3-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (6a) : Incorporates a chloro-fluorophenyl group at position 3 of the thiazole, enhancing steric bulk and electronic effects. This modification may improve binding to hydrophobic enzyme pockets compared to the target compound .

Modifications to the Ethyl Linker

  • 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)benzamide : Replaces the ethyl linker with a methoxyethyl group, altering solubility and hydrogen-bonding capacity. This derivative showed enhanced activity in cellular assays due to improved membrane permeability .

Benzamide-Modified Analogues

  • N-[2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide : Substitutes the thiazole with a chromene ring, shifting activity toward antioxidant pathways. The chromene moiety introduces π-π stacking interactions absent in the target compound .
  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) : Replaces methoxy groups with hydroxyls, significantly boosting antioxidant activity (IC₅₀ = 2.5 μM for superoxide radical scavenging) but reducing lipophilicity .

Hybrid Structures Incorporating Additional Rings

  • (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxochromen-7-yloxy)acetyl)hydrazinyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6b): Integrates a coumarin-acrylamide hybrid structure, demonstrating dual cytotoxic and antioxidant mechanisms.

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a synthetic compound classified under thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Molecular Formula

  • Chemical Formula : C21H22FN3O3S
  • Molecular Weight : 415.5 g/mol

Structural Features

The compound features:

  • A thiazole ring
  • A fluorophenyl group
  • A methoxyphenoxy moiety

These structural components are crucial for its biological interactions and activities.

Biological Activity Overview

Thiazole derivatives are known for their diverse pharmacological properties. This compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3hStaphylococcus aureus8 µg/mL
3jEnterococcus faecium2 µg/mL
7Methicillin-resistant S. aureus< 1 µg/mL

These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy against resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have shown promising results.

Case Study: Anticancer Efficacy

A study demonstrated that compounds bearing a naphthoquinone-fused thiazole structure exhibited high cytotoxicity against the MCF-7 breast cancer cell line. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound's anti-inflammatory activity may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it may act as an inhibitor of leukotriene A4 hydrolase, which plays a role in the biosynthesis of pro-inflammatory mediators .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with disease processes.
  • Receptor Interaction : It could interact with receptors on cancer cells, leading to therapeutic effects such as apoptosis.

This multifaceted action contributes to its potential as a therapeutic agent in treating infections and cancer .

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